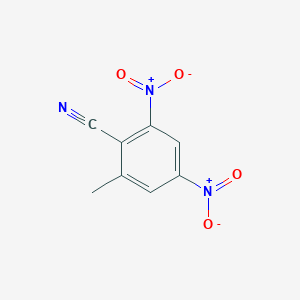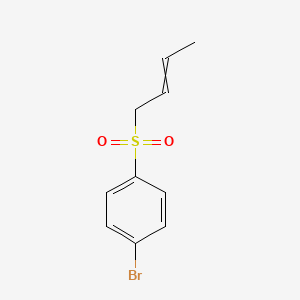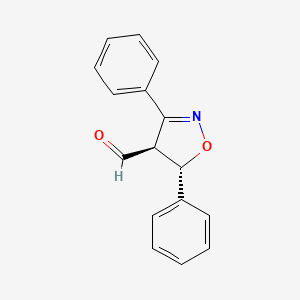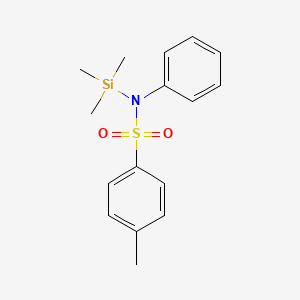![molecular formula C13H9ClN2O3 B14376003 Phenol, 4-chloro-2-[[(3-nitrophenyl)imino]methyl]- CAS No. 90284-74-5](/img/structure/B14376003.png)
Phenol, 4-chloro-2-[[(3-nitrophenyl)imino]methyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenol, 4-chloro-2-[[(3-nitrophenyl)imino]methyl]- is a chemical compound with the molecular formula C13H9ClN2O3 It is a derivative of phenol, characterized by the presence of a chloro group at the 4-position and a nitrophenyl imino group at the 2-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-chloro-2-[[(3-nitrophenyl)imino]methyl]- typically involves the reaction of 4-nitroaniline with 2-chloro-6-hydroxybenzaldehyde in the presence of ethanol and a few drops of glacial acetic acid. The mixture is refluxed for 6 hours, and the product is obtained after the evaporation of the solvent . The solid product is then dissolved in acetone, and the solution is evaporated slowly at room temperature to yield yellow needle crystals suitable for X-ray diffraction determination .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
Phenol, 4-chloro-2-[[(3-nitrophenyl)imino]methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic aromatic substitution reactions can occur, particularly at the positions ortho and para to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like bromine, nitric acid, and sulfuric acid are commonly used for electrophilic aromatic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration can yield 2-nitrophenol and 4-nitrophenol, while bromination can produce 2,4,6-tribromophenol .
科学研究应用
Phenol, 4-chloro-2-[[(3-nitrophenyl)imino]methyl]- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of Phenol, 4-chloro-2-[[(3-nitrophenyl)imino]methyl]- involves its interaction with various molecular targets. The nitrophenyl imino group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The chloro group can also affect the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
相似化合物的比较
Similar Compounds
Phenol, 4-chloro-3-methyl-: This compound has a similar structure but with a methyl group instead of the nitrophenyl imino group.
Phenol, 4-chloro-2-methyl-: Another similar compound with a methyl group at the 2-position instead of the nitrophenyl imino group.
Uniqueness
Phenol, 4-chloro-2-[[(3-nitrophenyl)imino]methyl]- is unique due to the presence of both the chloro and nitrophenyl imino groups, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various research applications and differentiate it from other phenol derivatives.
属性
CAS 编号 |
90284-74-5 |
|---|---|
分子式 |
C13H9ClN2O3 |
分子量 |
276.67 g/mol |
IUPAC 名称 |
4-chloro-2-[(3-nitrophenyl)iminomethyl]phenol |
InChI |
InChI=1S/C13H9ClN2O3/c14-10-4-5-13(17)9(6-10)8-15-11-2-1-3-12(7-11)16(18)19/h1-8,17H |
InChI 键 |
LWSQMHHRODSMHA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])N=CC2=C(C=CC(=C2)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


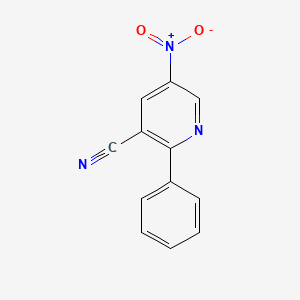

![1-[5-(Diethylamino)-4-ethyl-2-methyl-4,5-dihydrofuran-3-yl]ethan-1-one](/img/structure/B14375925.png)

![2-{[(3-Methylbut-3-en-2-yl)oxy]carbonyl}benzoate](/img/structure/B14375939.png)
![Benzonitrile, 4-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)carbonyl]-](/img/structure/B14375950.png)

![3-{[(2-Methoxyphenyl)methylidene]amino}quinazolin-4(3H)-one](/img/structure/B14375957.png)
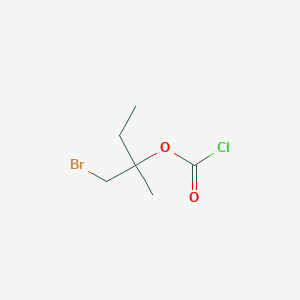
![7-[(Furan-2-yl)oxy]hepta-2,4,6-trienenitrile](/img/structure/B14375968.png)
